molecular formula C9H8ClNO2 B583719 1-(3-Chlorophenyl)-1,2-propanedione 2-Oxime CAS No. 56472-71-0

1-(3-Chlorophenyl)-1,2-propanedione 2-Oxime

Cat. No.: B583719
CAS No.: 56472-71-0
M. Wt: 197.618
InChI Key: JPDFPMKNWYXTDS-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-1,2-propanedione 2-Oxime (CAS 56472-71-0) is a synthetic organic compound with the molecular formula C₉H₈ClNO₂ and a molecular weight of 197.62 g/mol . It is structurally characterized by a 3-chlorophenyl group attached to a propanedione backbone, with an oxime functional group at the second carbonyl position. This compound is primarily recognized as a pharmaceutical impurity in Bupropion hydrochloride (an antidepressant), where it is monitored during drug manufacturing to ensure compliance with regulatory limits (e.g., USP standards) . Its applications include toxicity studies, quality control (QC), and submissions to regulatory bodies like the FDA via ANDA or DMF filings .

Properties

IUPAC Name

(2E)-1-(3-chlorophenyl)-2-hydroxyiminopropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-6(11-13)9(12)7-3-2-4-8(10)5-7/h2-5,13H,1H3/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDFPMKNWYXTDS-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747335
Record name (2E)-1-(3-Chlorophenyl)-2-(hydroxyimino)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56472-71-0
Record name (2E)-1-(3-Chlorophenyl)-2-(hydroxyimino)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

The most well-documented method involves the condensation of 3-chloropropiophenone with ethyl nitrite under acidic conditions. This route proceeds through the formation of an intermediate oxime, which is isolated and purified.

Procedure

  • Reagents :

    • 3-Chloropropiophenone

    • Ethyl nitrite

    • Hydrogen chloride (gas)

    • Ethanol or toluene

  • Conditions :

    • Temperature: 30–35°C

    • Reaction time: 2–3 hours

    • Solvent: Ethanol or toluene

  • Steps :

    • Dissolve 3-chloropropiophenone in ethanol or toluene.

    • Introduce HCl gas under cooling.

    • Add ethyl nitrite dropwise while maintaining temperature.

    • Isolate the crude oxime via solvent evaporation.

    • Purify by recrystallization (toluene or ethanol).

Optimization and Yields

ParameterEffect on YieldOptimal ValueSource
SolventEthanol > TolueneEthanol
HCl ConcentrationCritical for nitrosation0.3 eq
TemperatureHigher temps reduce byproducts30–35°C

Yield : 60–63%. Ethanol enhances solubility, while toluene facilitates precipitation but lowers yield.

Oximation of 1-(3-Chlorophenyl)-1,2-Propanedione

Hydroxylamine Hydrochloride Route

This method selectively converts the 2-keto group of 1-(3-chlorophenyl)-1,2-propanedione into an oxime.

Procedure

  • Reagents :

    • 1-(3-Chlorophenyl)-1,2-propanedione

    • Hydroxylamine hydrochloride

    • Sodium acetate (buffer)

    • Ethanol

  • Conditions :

    • Temperature: Reflux (~78°C)

    • Reaction time: 3–4 hours

    • pH: Controlled via sodium acetate

  • Steps :

    • Dissolve diketone in ethanol.

    • Add hydroxylamine hydrochloride and sodium acetate.

    • Reflux until completion (TLC monitoring).

    • Cool, filter, and recrystallize from ethanol.

Optimization and Yields

ParameterEffect on YieldOptimal ValueSource
pH ControlPrevents over-oxidationpH 4–5
Solvent PolarityEthanol ensures homogeneityEthanol
Equivalents of NH₂OHExcess drives completion1.2 eq

Yield : 70–85% (estimated from analogous reactions).

Industrial-Scale Production Considerations

Batch vs. Continuous Processes

Industrial methods prioritize cost-effectiveness and scalability:

  • Batch Reactors : Used for small-scale production, enabling precise control.

  • Continuous Flow Systems : Reduce reaction times and improve consistency for high-volume output.

Key Challenges

  • Purity Management : Byproducts like regioisomeric oximes require chromatography or fractional crystallization.

  • Safety : HCl gas handling necessitates corrosion-resistant equipment.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYieldSource
Ethyl Nitrite RouteHigh regioselectivityRequires HCl gas infrastructure60–63%
Hydroxylamine RouteMild conditions, no gas handlingRequires pre-synthesized diketone70–85%

Structural and Reaction Insights

Regioselectivity in Oximation

The 2-keto group is preferentially oximated due to:

  • Electronic Effects : The 3-chlorophenyl group withdraws electron density, making the 1-keto less nucleophilic.

  • Steric Factors : The 2-position is more accessible .

Chemical Reactions Analysis

1-(3-Chlorophenyl)-1,2-propanedione 2-Oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include nitroso compounds, amines, and substituted derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-1,2-propanedione 2-Oxime has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-1,2-propanedione 2-Oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, influencing various biochemical processes. Additionally, the chlorophenyl group can interact with biological membranes, affecting cell signaling and function.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with 1-(3-Chlorophenyl)-1,2-propanedione 2-Oxime, differing in substituents or functional groups:

1-(3-Chlorophenyl)-1,2-propanedione (Parent Compound)
  • CAS : 10557-17-2
  • Formula : C₉H₇ClO₂
  • Molecular Weight : 182.60 g/mol
  • Key Differences : Lacks the oxime group at the second carbonyl position.
  • Properties : Undergoes hydrolysis in water to form m-chlorobenzoic acid , a degradation product regulated in Bupropion at ≤0.2% . This reactivity contrasts with the oxime derivative, where the oxime group may enhance stability against hydrolysis (though specific data is unavailable in the evidence).
1-Phenyl-1,2-propanedione 2-Oxime (Isonitrosopropiophenone)
  • CAS : 119-51-7
  • Formula: C₉H₉NO₂
  • Molecular Weight : 163.17 g/mol
  • Key Differences : Replaces the 3-chlorophenyl group with a simple phenyl ring.
  • Applications : Serves as a precursor in organic synthesis but lacks direct pharmaceutical relevance compared to the chlorinated analog .
1-(3-Fluorophenyl)-1,2-propanedione 2-Oxime
  • CAS : 395-07-3
  • Formula: C₉H₈FNO₂
  • Molecular Weight : 181.16 g/mol
  • Key Differences : Fluorine substituent instead of chlorine. The electron-withdrawing nature of fluorine may alter electronic properties and metabolic stability compared to the chloro analog.
1-(4-Chlorophenyl)-1,2-propanedione
  • CAS : 10557-21-8
  • Formula : C₉H₇ClO₂
  • Molecular Weight : 182.60 g/mol
  • Key Differences : Chlorine substituent at the para position instead of meta. Positional isomerism can influence steric effects and binding interactions in pharmaceutical contexts.
Heterocyclic Analogs (e.g., 1-(2-Thienyl)-1,2-propanedione)
  • CAS : 13678-69-8
  • Formula : C₇H₆O₂S
  • Molecular Weight : 154.18 g/mol
  • Key Differences : Replaces the phenyl group with a thienyl ring. Such heterocyclic variants are studied for unique electronic properties but lack reported pharmaceutical utility .

Physicochemical and Functional Comparisons

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Group Stability Notes Pharmaceutical Relevance
This compound 56472-71-0 C₉H₈ClNO₂ 197.62 Oxime Likely enhanced stability vs. parent* Bupropion impurity, QC applications
1-(3-Chlorophenyl)-1,2-propanedione 10557-17-2 C₉H₇ClO₂ 182.60 Ketone Degrades in water to m-chlorobenzoic acid Bupropion impurity (controlled ≤0.2%)
1-Phenyl-1,2-propanedione 2-Oxime 119-51-7 C₉H₉NO₂ 163.17 Oxime No degradation data Organic synthesis precursor
1-(3-Fluorophenyl)-1,2-propanedione 2-Oxime 395-07-3 C₉H₈FNO₂ 181.16 Oxime Halogen-specific stability unknown Not reported in evidence
1-(4-Chlorophenyl)-1,2-propanedione 10557-21-8 C₉H₇ClO₂ 182.60 Ketone Positional isomer effects unstudied No direct pharmaceutical role

*Stability inference based on oxime’s ability to form hydrogen bonds, though direct data is absent in evidence.

Degradation and Reactivity

  • The parent compound 1-(3-Chlorophenyl)-1,2-propanedione is highly reactive in aqueous environments, degrading to m-chlorobenzoic acid (CAS 535-80-8) via hydrolysis . This pathway is critical in Bupropion manufacturing, as m-chlorobenzoic acid is tightly controlled (NMT 0.2%) .
  • However, oximes generally exhibit greater stability due to the N–O bond, which may resist hydrolysis compared to ketones .

Regulatory and Industrial Significance

  • Bupropion Impurities : Both the parent compound and its oxime derivative are monitored during drug synthesis. The parent is listed as an impurity in Bupropion hydrochloride (ACI 020702) , while the oxime is used in toxicity studies and regulatory submissions .
  • Synthetic Accessibility: The oxime derivative is synthesized via condensation of hydroxylamine with 1-(3-Chlorophenyl)-1,2-propanedione, a reaction analogous to the formation of Isonitrosopropiophenone .

Biological Activity

1-(3-Chlorophenyl)-1,2-propanedione 2-oxime, also known by its CAS number 56472-71-0, is a compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8ClNO2. Its structure includes a chlorophenyl group and an oxime functional group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC9H8ClNO2
Molecular Weight199.62 g/mol
CAS Number56472-71-0
Chemical StructureChemical Structure

This compound exhibits various biological activities primarily through its interaction with biological macromolecules. The oxime group can participate in hydrogen bonding and coordination with metal ions, enhancing its reactivity and interaction with enzymes and receptors.

Antioxidant Activity

Research indicates that compounds with oxime functionalities often exhibit antioxidant properties. This activity is attributed to their ability to scavenge free radicals and chelate metal ions, which can contribute to oxidative stress reduction in biological systems.

Antimicrobial Activity

Studies have shown that derivatives of oxime compounds can possess significant antimicrobial properties. For instance, a study on related Schiff base complexes demonstrated their effectiveness against various bacterial strains, suggesting a similar potential for this compound .

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound.

Case Study 1: Anticancer Properties

A study involving Schiff base complexes derived from similar diketones reported significant anticancer activity against several cell lines (e.g., HeLa, MCF7) . While specific data on this compound is limited, the structural similarities suggest it may also exhibit anticancer effects.

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition capabilities of oxime derivatives. Compounds with similar structures were found to inhibit key enzymes involved in metabolic pathways . This suggests that this compound could be evaluated for enzyme inhibition studies as well.

Research Findings

Recent research has highlighted the need for further exploration into the biological activities of oximes and their derivatives. The following findings summarize the current understanding:

  • Antioxidant Activity : Demonstrated through free radical scavenging assays.
  • Antimicrobial Activity : Effective against various pathogens; however, specific data for this compound is still required.
  • Potential Anticancer Effects : Similar compounds have shown promise against cancer cell lines.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(3-Chlorophenyl)-1,2-propanedione 2-Oxime, and how do reaction conditions influence oxime formation?

  • Methodological Answer : The oxime derivative is typically synthesized via condensation of 1-(3-Chlorophenyl)-1,2-propanedione with hydroxylamine hydrochloride under acidic or neutral conditions. Key variables include pH (optimal range: 5–7), temperature (60–80°C), and solvent choice (e.g., ethanol or methanol). For example, in analogs like 1-(2,5-dimethoxyphenyl)-1,2-propanedione 2-oxime, reaction completion is confirmed by monitoring the disappearance of the carbonyl peak at ~1700 cm⁻¹ via FTIR and observing the emergence of an oxime C=N stretch at ~1600 cm⁻¹ .

Q. How can spectroscopic techniques distinguish this compound from its precursor or regioisomers?

  • Methodological Answer :

  • GC-MS : The molecular ion peak for the oxime (M⁺) appears at m/z 211 (calculated for C₉H₇ClN₂O₂), contrasting with the precursor dione (m/z 196, C₉H₇ClO₂). Fragmentation patterns show loss of NO (30 amu) for oximes .
  • NMR : The oxime proton (N–OH) resonates at δ 10–12 ppm in DMSO-d₆, absent in the dione. ¹³C NMR confirms the C=N peak at ~150 ppm .

Q. What is the role of this compound as a pharmaceutical impurity, and how is it monitored?

  • Methodological Answer : This compound is a known degradation product or intermediate in drugs like Bupropion Hydrochloride. Stability studies under hydrolytic stress (e.g., aqueous pH 1–9 at 40°C) reveal its formation via retro-aldol cleavage. HPLC methods with C18 columns (mobile phase: acetonitrile/0.1% TFA; UV detection at 254 nm) achieve resolution between the oxime and API (retention time: 8.2 vs. 10.5 min) .

Advanced Research Questions

Q. How do electronic effects of the 3-chlorophenyl substituent influence regioselectivity in oxime formation compared to other aryl analogs?

  • Methodological Answer : Kinetic vs. thermodynamic control governs regioselectivity. For electron-deficient aryl groups (e.g., 3-chlorophenyl), oxime formation favors the less sterically hindered carbonyl due to reduced resonance stabilization. Contrastingly, electron-rich systems (e.g., 2-thienyl) stabilize charge-separated intermediates, leading to regioisomer mixtures. Computational studies (DFT at B3LYP/6-31G*) quantify activation barriers for competing pathways .

Q. What are the degradation pathways of this compound under aqueous conditions, and how are degradation products identified?

  • Methodological Answer : Hydrolysis in water produces m-chlorobenzoic acid (confirmed by GC-MS: m/z 156 [M⁺]) via cleavage of the α-diketone moiety. Accelerated stability testing (40°C/75% RH) coupled with LC-HRMS (Q-TOF, ESI⁻) identifies degradation kinetics (t₁/₂ = 14 days at pH 7). Isotopic labeling (¹⁸O-H₂O) traces oxygen incorporation into the benzoic acid product .

Q. What analytical challenges arise in quantifying trace levels of this compound in biological matrices?

  • Methodological Answer : Matrix interference (e.g., plasma proteins) necessitates sample preparation via SPE (C18 cartridges) or protein precipitation with acetonitrile. LC-MS/MS in MRM mode (transition m/z 211 → 154 for oxime) achieves LOQ = 5 ng/mL. Cross-validation with UV-spectrophotometry (λmax = 280 nm) ensures accuracy in low-concentration ranges .

Data Contradictions and Resolution

  • Contradiction : Conflicting reports on the stability of oxime derivatives under basic conditions.
    • Resolution : While oximes are generally stable at neutral pH, alkaline conditions (pH > 9) induce hydrolysis, as shown by accelerated degradation studies. Discrepancies arise from differences in solvent systems (aqueous vs. alcoholic bases) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.